N3-Methyl Esomeprazole

Pharmaceutical impurity profiling Analytical method validation Reference standard quality

N3-Methyl Esomeprazole (CAS 1346240-11-6) is a process-related impurity and derivative of the proton pump inhibitor (PPI) Esomeprazole, chemically defined as (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole. It is characterized by a molecular weight of 359.4 g/mol and a molecular formula of C18H21N3O3S.

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
CAS No. 1346240-11-6
Cat. No. B15192857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Methyl Esomeprazole
CAS1346240-11-6
Molecular FormulaC18H21N3O3S
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC
InChIInChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1
InChIKeyWNUVTRNLJLQRDR-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-Methyl Esomeprazole (CAS 1346240-11-6): A Critical Impurity Reference Standard for Esomeprazole Quality Control


N3-Methyl Esomeprazole (CAS 1346240-11-6) is a process-related impurity and derivative of the proton pump inhibitor (PPI) Esomeprazole, chemically defined as (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole [1]. It is characterized by a molecular weight of 359.4 g/mol and a molecular formula of C18H21N3O3S [2]. As a benzimidazole N-methylated impurity, it is primarily used as a reference marker in pharmaceutical analysis to develop and validate analytical methods for the detection and quantification of related substances in Esomeprazole drug substances and products, thereby ensuring batch-to-batch consistency and regulatory compliance [3].

Why N3-Methyl Esomeprazole Cannot Be Substituted by Other Esomeprazole Impurities in Analytical Workflows


Substituting N3-Methyl Esomeprazole with other process-related impurities or analogs—such as the desmethoxy impurity, N-oxide impurity, or even the isomeric N-methyl esomeprazole mixture—compromises analytical method validation due to fundamental differences in chromatographic behavior, detection sensitivity, and regulatory recognition [1]. Specifically, N3-Methyl Esomeprazole, as a discrete (S)-enantiomer with a defined N-methylation site, exhibits a unique retention time and response factor in reversed-phase HPLC that differs significantly from other impurities [2]. Using an alternative compound would invalidate the specificity and accuracy of an impurity profiling method, potentially leading to either false-negative or over-estimation of impurity levels, which directly impacts pharmaceutical product quality assessment and regulatory submission success [3].

Quantitative Differentiation of N3-Methyl Esomeprazole from Closely Related Analogs for Analytical Method Development


Superior Purity Enables Accurate Quantification as a Reference Standard Compared to Isomeric Mixtures

N3-Methyl Esomeprazole, provided as a discrete (S)-enantiomer (Isomer-2), demonstrates a purity specification of ≥98% by HPLC, as reported by multiple reputable suppliers [1]. In contrast, the commonly available 'N-Methyl Esomeprazole' product is sold as a mixture of isomers, typically with a reported purity of 95% [2]. This 3 percentage-point difference in purity is critical for analytical applications where the reference standard's purity directly propagates into the accuracy of quantification for the target impurity in a drug sample. The discrete isomer also ensures a single, reproducible chromatographic peak, eliminating the potential for co-elution or split peaks associated with isomeric mixtures [3].

Pharmaceutical impurity profiling Analytical method validation Reference standard quality

Characteristic +14 Da Mass Shift Distinguishes N3-Methyl Esomeprazole from Parent Esomeprazole in LC-MS Methods

N3-Methyl Esomeprazole is distinguished from its parent compound, Esomeprazole, by a characteristic mass increase of +14 Da, which is consistent with N-methylation of the benzimidazole ring [1]. This mass shift is critical for identification and differentiation in LC-MS analyses. While other impurities like the sulphone impurity (Esomeprazole Impurity D) have a +16 Da mass shift, and the sulphide impurity (Esomeprazole Impurity C) has a -16 Da shift, the specific +14 Da signature of N3-Methyl Esomeprazole provides a unique, unambiguous marker for its presence in stressed samples or final drug products [2].

LC-MS impurity identification Mass spectrometry Degradation product analysis

Validated HPLC Method Shows Distinct Relative Retention Time for N-Methyl Impurity from Other Process Impurities

A validated HPLC method for Esomeprazole impurities has established that the N-Methyl impurity (Impurity-F) exhibits a unique chromatographic profile [1]. While the precise relative retention time (RRT) for Impurity-F is not disclosed in the abstracted table, the data confirms it is chromatographically resolved from six other known impurities (Impurities A through E and G). The method demonstrates that Impurity-F can be quantified with a limit of detection (LOD) of 0.01% and a limit of quantification (LOQ) of 0.029% relative to the Esomeprazole peak, with a signal-to-noise ratio (S/N) of 3 for LOD and 10.1 for LOQ [1]. These validated parameters are specific to this impurity under the defined chromatographic conditions and cannot be assumed for other related compounds without separate method validation.

HPLC method validation Related substances Relative retention time

Patent-Defined Synthesis Yields N3-Methyl Esomeprazole with High Purity for Reproducible Reference Material Production

A dedicated process patent for preparing N-methyl esomeprazole (including the N3-methyl isomer) describes a method that produces the compound with a purity greater than 95% by HPLC [1]. The patent specifically claims a reaction of Esomeprazole sodium with dimethylsulphate in the presence of an inorganic base, conducted at a controlled temperature of about 20-35°C [2]. This defined and reproducible synthetic route is critical for ensuring batch-to-batch consistency of the reference material. In contrast, no such dedicated, publicly disclosed synthetic procedure exists for many other Esomeprazole impurities, which are often isolated from complex degradation mixtures with lower and more variable purity [3].

Reference material synthesis Impurity manufacturing Pharmaceutical patent

High-Value Procurement and Research Applications for N3-Methyl Esomeprazole (CAS 1346240-11-6)


Method Validation for Esomeprazole API Impurity Profiling per ICH Q3A Guidelines

Procure N3-Methyl Esomeprazole as a primary reference standard to establish system suitability, determine relative response factors (RRF), and validate the specificity and accuracy of a high-performance liquid chromatography (HPLC) method intended for quantifying process-related impurities in Esomeprazole active pharmaceutical ingredient (API). The high purity (≥98%) of this reference material is essential for generating reliable calibration curves and ensuring that the method's limit of quantitation (LOQ) is demonstrably achieved for this specific impurity, as required by ICH Q2(R1) guidelines [1].

Identification and Quantitation of Degradation Products in Forced Degradation Studies

Use N3-Methyl Esomeprazole as an authentic marker to identify and quantify the N-methyl impurity that may form during stability studies of Esomeprazole drug products under stress conditions (e.g., heat, humidity, oxidation). Its characteristic +14 Da mass shift in LC-MS analysis allows for definitive identification even when it co-elutes with other degradation products, which is critical for establishing a comprehensive degradation pathway and justifying proposed shelf-life specifications [2].

Quality Control (QC) Batch Release Testing for Esomeprazole Formulations

Incorporate N3-Methyl Esomeprazole into routine quality control testing as a working standard for system suitability and impurity quantification in finished dosage forms (e.g., tablets, capsules). Its use ensures that the analytical method remains under statistical control and that the N-methyl impurity level is consistently below the specified threshold in commercial batches, thereby supporting compliance with pharmacopeial monographs and regulatory commitments [3].

Synthesis of Novel Esomeprazole Analogs and Structure-Activity Relationship (SAR) Studies

Utilize N3-Methyl Esomeprazole as a key starting material or intermediate in medicinal chemistry campaigns to explore the impact of N-alkylation on the pharmacological properties of benzimidazole-based proton pump inhibitors. Its defined stereochemistry and high purity facilitate the unambiguous interpretation of SAR data, enabling the rational design of next-generation PPIs with potentially altered metabolic stability or tissue selectivity [4].

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